molecular formula C22H31N3O5 B3319110 (4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid CAS No. 106928-09-0

(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid

Cat. No.: B3319110
CAS No.: 106928-09-0
M. Wt: 417.5 g/mol
InChI Key: HHHKFGXWKKUNCY-OTWHNJEPSA-N
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Description

(4S,7S)-7-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazino[1,2-a][1,2]diazepine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-7-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid typically involves multiple steps, including the formation of the pyridazino[1,2-a][1,2]diazepine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as amino acids, aldehydes, and ketones, followed by cyclization reactions under specific conditions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (4S,7S)-7-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S,7S)-7-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,7S)-7-((®-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4S,7S)-7-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-OTWHNJEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid
Reactant of Route 2
(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid
Reactant of Route 4
(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid
Reactant of Route 5
(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid
Reactant of Route 6
(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid

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